1,2,3,4-Tetra-O-acetyl-5-alkynyl-L-fucose
Description
Significance of Fucosylation in Biological Systems
Fucosylation plays a pivotal role in a multitude of physiological and pathological processes. nih.govnih.gov This modification is integral to cell-cell communication, immune responses, and developmental pathways. nih.gov For instance, the fucosylation of cell surface receptors can modulate their signaling capabilities, impacting cell growth, adhesion, and migration. nih.gov Alterations in fucosylation patterns have been linked to various diseases, including cancer, where changes in the fucosylation of tumor cells can promote metastasis and immune evasion. nih.govnih.gov Fucosylated glycans are also involved in inflammatory responses and are crucial for the proper function of certain antibodies. nih.gov The diverse contributions of different fucose linkages, such as α(1,2), α(1,3), α(1,4), and α(1,6), further underscore the complexity and importance of this modification in maintaining cellular homeostasis and its dysregulation in disease. nih.gov
Role of Chemical Probes in Glycan Research
The study of glycans has historically been challenging due to their complex structures and non-template-driven synthesis. Chemical probes have revolutionized glycoscience by providing a means to metabolically label and visualize glycans in their native environment. These probes are typically monosaccharide analogs containing a bioorthogonal functional group, such as an alkyne or an azide (B81097). This chemical "handle" is inert within the biological system but can be specifically reacted with a complementary probe, often carrying a fluorescent tag or a biotin (B1667282) affinity label, in a process known as click chemistry. This allows for the detection, imaging, and enrichment of glycoconjugates, providing invaluable insights into their biological functions. nih.gov
Overview of 1,2,3,4-Tetra-O-acetyl-5-alkynyl-L-fucose as a Bioorthogonal Tool
This compound is a chemically modified version of L-fucose designed for use as a bioorthogonal chemical reporter. biosynth.com The key features of this compound are the acetyl groups and the terminal alkyne group. The four acetyl groups render the molecule more lipophilic, which enhances its ability to cross cell membranes. biosynth.com Once inside the cell, cellular esterases remove the acetyl groups, releasing 5-alkynyl-L-fucose. biosynth.com
Detailed Research Findings
Research utilizing alkynyl-fucose analogs has provided significant insights into the intricacies of fucosylation. The following tables summarize key findings from comparative studies of different fucosylation probes.
Table 1: Comparison of Probes for Enrichment of Core-Fucosylated Peptides
| Probe | Number of Core-Fucosylated Sites Identified (H1299 cells) | Number of Core-Fucosylated Glycoproteins Identified (H1299 cells) | Number of Core-Fucosylated Sites Identified (Jurkat cells) | Number of Core-Fucosylated Glycoproteins Identified (Jurkat cells) |
| Probe 1 (One-step probe) | 1200 | 652 | 1277 | 694 |
| Probes 2 and 3 (Two-step probes) | 828 | 491 | 951 | 550 |
| Data sourced from a study comparing a "one-step" probe with conjugated reporter group to "two-step" probes requiring a subsequent chemical reaction for detection. The results indicate that the one-step probe demonstrated greater effectiveness in enriching core-fucosylated sites. nih.gov |
Table 2: Differential Effects of Alkynyl-Fucose Analogs
| Fucose Analog | Effect on O-Fucosylated Glycans | Effect on NOTCH1 Signaling | Cytotoxicity |
| 6-Alkynyl-Fucose (B605009) | Efficiently modifies O-Fuc glycans | Potent inhibitor | Moderate cytotoxicity in HEK293 and Neuro2A cells |
| 7-Alkynyl-Fucose | Less efficient modification of O-Fuc glycans | Modest inhibition at high concentrations | Not reported to be significantly cytotoxic |
| This table summarizes findings from a study that revealed differences in the incorporation and biological effects of various fucose analogs. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5,6-triacetyloxy-2-ethynyloxan-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDSJNFPNWVBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,3,4 Tetra O Acetyl 5 Alkynyl L Fucose and Its Analogues
General Strategies for Alkynyl Sugar Synthesis
The synthesis of alkynyl sugars, including fucose analogs, is a cornerstone of chemical glycobiology, enabling the study of glycan biosynthesis and function. These syntheses often involve multi-step procedures starting from common monosaccharides. General strategies typically require the selective protection of hydroxyl groups to allow for modification at a specific position.
A common approach for introducing an alkyne group at the C-6 position of a hexopyranose involves the oxidation of the primary alcohol at C-6 to an aldehyde, followed by a nucleophilic attack by an alkynyl reagent, such as the anion of a protected alkyne. Alternatively, a terminal alkyne can be introduced via coupling reactions. For instance, a precursor with a leaving group at the desired position can be reacted with an alkynyl nucleophile.
In the context of L-fucose, which is a 6-deoxy sugar, creating a C-5 alkynyl derivative involves extending the carbon chain. Synthetic routes can be complex and may start from a different sugar, like L-(+)-galactonic acid γ-lactone, and proceed through multiple transformations to build the desired alkynyl fucose structure. These methods often produce intermediates that require subsequent deprotection and peracetylation to yield the final product. The synthesis of such analogs is designed to be robust, although it can involve challenging stereochemical control.
Peracetylation for Enhanced Cellular Uptake
The hydroxyl groups of monosaccharides are polar, which can hinder their passive diffusion across the hydrophobic cell membrane. To overcome this limitation, a common and effective strategy is the peracetylation of the sugar, where the hydroxyl groups are converted to acetate (B1210297) esters. mdpi.combiosynth.comcymitquimica.com This modification increases the lipophilicity of the molecule, thereby enhancing its ability to permeate cell membranes. mdpi.comnih.gov
Once inside the cell, non-specific esterase enzymes, which are abundant in the cytoplasm, hydrolyze the acetate esters, releasing the free sugar analog. mdpi.comcymitquimica.comnih.gov This "pro-drug" approach ensures that the active, deacetylated form of the sugar is available to participate in the cell's metabolic pathways. nih.gov In the case of 1,2,3,4-Tetra-O-acetyl-5-alkynyl-L-fucose, the goal is for the deacetylated 5-alkynyl-L-fucose to enter the fucose salvage pathway. biosynth.comcymitquimica.com
Interestingly, a 2019 study by Zimmermann et al. compared the effects of 5-alkynylfucose and its peracetylated form, this compound, on the fucosylation of IgG antibodies produced in CHO cells. nih.govnih.gov Their findings suggested that in this specific context, the acetylation had only a minor impact on cellular entry, as it yielded only slightly lower levels of fucosylation compared to the non-acetylated form. nih.govnih.gov While peracetylation is a widely accepted method for improving cell permeability, this study highlights that its effect can be dependent on the specific cell type and experimental conditions. mdpi.comresearchgate.net Despite this, 5-alkynylfucose was found to be more potent at reducing core fucosylation than another analog, 2-deoxy-2-fluorofucose. nih.gov
Derivatization Strategies for Functionalization of Alkynyl Sugars
The primary purpose of introducing an alkyne group into a sugar molecule is to provide a chemical "handle" for subsequent derivatization. The alkyne is a bioorthogonal functional group, meaning it is chemically inert within biological systems and does not react with native functional groups found in cells. medchemexpress.com This allows for highly specific chemical reactions to be performed in a complex biological environment.
The most prominent derivatization strategy for alkynyl sugars is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". medchemexpress.comacs.orgnih.gov This reaction forms a stable triazole ring by covalently linking the alkyne-modified sugar to a molecule containing an azide (B81097) group. acs.orgnih.govnih.gov The CuAAC reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. nih.govrsc.org
Once this compound is taken up by cells, deacetylated, and incorporated into glycans, the exposed alkyne group on the cell surface or within glycoproteins can be reacted with an azide-bearing probe. nih.gov This probe can be a variety of molecules, including:
Fluorophores: For visualizing the location and dynamics of fucosylated glycans using fluorescence microscopy.
Biotin (B1667282): For the affinity purification and subsequent identification of fucosylated glycoproteins via proteomics. nih.gov
Other tags: For a range of applications in chemical biology and diagnostics. nih.gov
This strategy has been successfully used with other alkynyl fucose analogs, such as 6-alkynyl fucose, to tag and detect proteins modified by O-fucosylation. nih.gov The functionalization through click chemistry provides a powerful tool for researchers to investigate the roles of fucosylation in health and disease. medchemexpress.comnih.gov
Biochemical Mechanisms and Cellular Interactions of 1,2,3,4 Tetra O Acetyl 5 Alkynyl L Fucose
Cellular Uptake and Subsequent Deacetylation Processes
1,2,3,4-Tetra-O-acetyl-5-alkynyl-L-fucose is the per-O-acetylated form of 5-alkynyl-L-fucose, a modification that significantly enhances its cell permeability. biosynth.comnih.gov The acetyl groups increase the lipophilicity of the molecule, facilitating its passage across the eukaryotic cell membrane, which is a common strategy for improving the cellular uptake of polar free hydroxy sugars. nih.govresearchgate.net
Once inside the cell, the compound undergoes deacetylation, a process where the acetyl groups are removed by non-specific cellular esterases. biosynth.com This enzymatic hydrolysis reaction converts the molecule into its biologically active form, 5-alkynyl-L-fucose. This active form can then enter the fucose salvage pathway, a metabolic route that utilizes free fucose to synthesize the donor substrate required for fucosylation reactions. mdpi.comnih.gov This two-step process of uptake and activation is crucial for the compound's function as a metabolic inhibitor and probe for cellular fucosylation. biosynth.com
Impact on Fucosyl-Donor Biosynthesis Pathways
After deacetylation, 5-alkynyl-L-fucose interferes with the normal biosynthesis of guanosine diphosphate-L-fucose (GDP-Fuc), the universal donor substrate for all fucosyltransferase enzymes. biosynth.com This interference occurs through the inhibition of key enzymes in the de novo synthesis pathway, ultimately leading to a reduction in the cellular pool of GDP-Fuc. nih.govnih.gov
The primary mechanism by which 5-alkynyl-L-fucose disrupts fucosylation is by depleting the intracellular concentration of GDP-Fuc. nih.gov Cells synthesize GDP-Fuc through two main routes: the de novo pathway, which converts GDP-mannose to GDP-Fuc, and the salvage pathway, which converts free fucose into GDP-Fuc. mdpi.comresearchgate.net Fucose analogs like 5-alkynyl-L-fucose are processed through the salvage pathway to form their corresponding GDP-sugar analogs. nih.gov The accumulation of these unnatural GDP-fucose analogs can act as a feedback inhibitor, shutting down the de novo synthesis of endogenous GDP-Fuc. nih.govnih.gov Studies on the related compound 6-alkynyl-fucose (B605009) have shown that its administration leads to a near-deprivation of cellular GDP-fucose, with a concurrent accumulation of the precursor, GDP-mannose. mdpi.comresearchgate.net This strongly indicates that the primary inhibitory action of such alkynyl-fucose analogs is the blockade of the GDP-fucose biosynthetic pathway. nih.gov
Research has identified a specific enzymatic target for alkynyl-fucose analogs within the de novo GDP-fucose synthesis pathway. nih.govbiosynth.com The enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase, commonly known as FX or TSTA3, is responsible for the final two steps in the conversion of GDP-mannose to GDP-fucose. nih.govresearchgate.net 5-alkynylfucose has been shown to be a potent inhibitor of the FX enzyme. nih.govbiosynth.com This inhibition is highly specific and effectively halts the production of GDP-fucose, thereby reducing the substrate available for fucosyltransferases. researchgate.netbiosynth.com The inhibitory action on FX is a key component of how this compound, following its intracellular deacetylation, reduces global fucosylation levels. nih.govnih.gov
| Fucose Analog (Active Form) | Target Enzyme | Enzyme Function | Inhibitory Effect |
|---|---|---|---|
| 5-Alkynyl-L-fucose | FX (TSTA3) | Catalyzes the final steps of de novo GDP-Fuc synthesis | Potent and specific inhibition, leading to depletion of cellular GDP-Fuc. nih.govbiosynth.com |
Enzymatic Recognition and Metabolic Incorporation by Fucosyltransferases
Beyond inhibiting GDP-fucose synthesis, the deacetylated and activated form of the compound, GDP-5-alkynyl-fucose, can also serve as a substrate for fucosyltransferases (FUTs). mdpi.com However, its recognition and utilization vary significantly among the different types of FUTs. nih.gov
Protein O-fucosyltransferases (POFUTs) are a class of fucosyltransferases located in the endoplasmic reticulum that add fucose directly to serine or threonine residues on specific protein domains, such as Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs). nih.govnih.gov In vitro studies have revealed that POFUTs, specifically POFUT1 and POFUT2, are surprisingly tolerant of fucose analogs with modifications at the C6 position (structurally analogous to the C5 position of 5-alkynyl-L-fucose). mdpi.comnih.gov Both POFUT1 and POFUT2 can utilize various GDP-fucose analogs with relatively high efficiency compared to other fucosyltransferases. mdpi.com This broad substrate tolerance is attributed to a larger, more accommodating space around the fucose-binding sites in the structures of POFUTs. nih.govnih.gov This property allows these analogs to be incorporated into O-fucosylated proteins, serving as a tool to label and study this specific type of glycosylation. mdpi.com
In contrast to the permissive nature of POFUTs, the fucosyltransferases located in the Golgi apparatus, which are responsible for adding fucose to N- and O-glycans, show much more differential and often lower activity towards fucose analogs. mdpi.comnih.gov Comprehensive in vitro assays have demonstrated that the efficiency of incorporation of alkynyl-fucose analogs varies greatly among the different FUT enzymes (e.g., FUT1-9). mdpi.comnih.gov For instance, FUT8, the enzyme responsible for core fucosylation of N-glycans, is often a poor substrate for GDP-fucose analogs with bulky substitutions. researchgate.net This differential utilization means that treatment with this compound can result in cell-type or glycoprotein-dependent labeling patterns, reflecting the specific expression profile and substrate preferences of the fucosyltransferases present in a given cell. nih.gov
| Fucosyltransferase Class | Enzyme Examples | Substrate Tolerance for Analogs | Rationale |
|---|---|---|---|
| Protein O-Fucosyltransferases (POFUTs) | POFUT1, POFUT2 | Relatively high and tolerant; can transfer various fucose analogs efficiently. mdpi.comnih.gov | Structural features include a larger space around the fucose binding site. nih.gov |
| Golgi Fucosyltransferases (FUTs) | FUT1-9 | Variable and generally lower; show selectivity and are often poor substrates for analogs. nih.gov | More constrained binding sites that are less accommodating to modified fucose moieties. nih.gov |
Applications in Bioorthogonal Chemical Glycobiology Using Alkynyl Fucose Derivatives
Metabolic Oligosaccharide Engineering (MOE) and Glycan Labeling
Metabolic Oligosaccharide Engineering (MOE) is a technique that leverages the cell's own biosynthetic pathways to incorporate unnatural, chemically-tagged monosaccharides into glycans. nih.govnih.gov For fucosylation, this involves introducing an acetylated alkynyl fucose derivative, such as 1,2,3,4-Tetra-O-acetyl-5-alkynyl-L-fucose. The acetate (B1210297) groups enhance the compound's ability to cross the cell membrane. cymitquimica.combiosynth.com Once inside the cell, cellular esterases remove the acetyl groups, releasing the alkynyl fucose. cymitquimica.combiosynth.com This modified fucose is then processed by the fucose salvage pathway, where it is converted into a GDP-fucose analog. researchgate.netmdpi.com This unnatural sugar donor is subsequently used by fucosyltransferases to incorporate the alkynyl-fucose into growing glycan chains on proteins and lipids. nih.govresearchgate.netmdpi.com
The resulting glycoconjugates, now bearing an alkyne reporter, can be subjected to a bioorthogonal ligation reaction. nih.govresearchgate.net The CuAAC reaction with an azide-containing probe allows for the specific covalent labeling of these modified glycans. nih.govresearchgate.net This strategy has been successfully applied in various cell lines to study fucosylated and sialylated glycans. nih.govresearchgate.net It's important to note that the efficiency of incorporation can vary between different alkynyl fucose analogs and cell types, suggesting that the enzymes and transporters in the biosynthetic pathway exhibit different levels of tolerance for these unnatural substrates. nih.gov
| Feature | Description | References |
| Compound | This compound | cymitquimica.combiosynth.com |
| Mechanism | The peracetylated form crosses the cell membrane, is deacetylated by cellular esterases, and enters the fucose salvage pathway. | cymitquimica.combiosynth.commdpi.com |
| Bioorthogonal Reaction | The incorporated alkyne group is labeled using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"). | nih.govresearchgate.netnih.gov |
| Application | Enables labeling of fucosylated glycoconjugates for visualization, isolation, and analysis. | nih.govnih.gov |
The ability to tag glycans with probes like fluorophores provides a powerful method for studying their localization, trafficking, and dynamics in real-time. nih.govnih.gov By using MOE with alkynyl fucose derivatives, researchers can monitor the journey of fucosylated glycans through the cell's secretory pathway. pnas.org This technique has been instrumental in visualizing the intracellular distribution of these glycoconjugates and providing insights into their metabolic flux. researchgate.netpnas.orgacs.org The use of click-activated fluorogenic probes, which become fluorescent only after reacting with the target alkyne, is particularly advantageous as it minimizes background noise and allows for clearer imaging of glycan dynamics within cells. nih.govresearchgate.netresearchgate.net These methods facilitate the dynamic imaging of cellular fucosylation, a process that is critical for understanding the roles of fucosylated glycoproteins and glycolipids in both normal physiology and disease. researchgate.netpnas.org
A primary application of incorporating alkynyl fucose into cellular glycans is the imaging and visualization of the resulting glycoconjugates. nih.govresearchgate.netnih.gov This powerful method allows for the direct observation of glycan distribution at the cellular and subcellular levels. nih.gov
Fucosylated glycans are often found on the outer surface of cells, where they play key roles in cell-cell recognition. MOE with alkynyl fucose enables the specific labeling and imaging of these surface glycans. nih.govpnas.org After cells are cultured with an acetylated alkynyl fucose analog, the incorporated alkyne handles on the cell surface can be reacted with an azide-functionalized fluorescent dye. nih.govresearchgate.net The resulting fluorescence can be quantified and analyzed using techniques like flow cytometry, which has demonstrated a significant increase in fluorescence intensity on cells treated with alkynyl fucose compared to control cells. nih.govpnas.org Confocal microscopy further allows for the direct visualization of the spatial distribution of fucosylated glycans across the cell membrane. researchgate.net
To visualize glycans inside the cell, cells treated with alkynyl fucose are typically fixed and permeabilized before the click chemistry reaction with a fluorescent probe. nih.govresearchgate.net Confocal microscopy analysis has revealed that newly synthesized alkynyl-fucose-containing glycans are localized in the Golgi apparatus, which is the primary site for glycosylation. nih.govresearchgate.net This confirms that the metabolic labeling strategy correctly reports on the biological pathway of fucosylation. nih.gov The use of fluorogenic probes that light up upon reaction is especially useful for intracellular imaging, reducing the background fluorescence that can be an issue with constitutively fluorescent dyes. pnas.orgresearchgate.net
Beyond imaging whole cells, the alkynyl handle allows for the detection of individual glycoprotein (B1211001) species that have incorporated the modified fucose. nih.govresearchgate.net After metabolic labeling, total cellular proteins can be extracted and reacted with a reporter probe, such as biotin-azide. nih.gov The labeled glycoproteins can then be separated by size using SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis). nih.gov Subsequent detection via immunoblotting with streptavidin conjugated to an enzyme or fluorophore reveals specific protein bands corresponding to the fucosylated glycoproteins. nih.gov Alternatively, reacting the cell lysate with a fluorogenic azide (B81097) probe allows for the direct visualization of fluorescently tagged glycoproteins in the gel under UV light. nih.gov This approach sets the stage for identifying which specific proteins are fucosylated under different cellular conditions. nih.govresearchgate.net
| Imaging Target | Technique | Key Findings | References |
| Cell Surface Glycans | Flow Cytometry, Confocal Microscopy | Alkynyl fucose is incorporated into cell surface glycans, allowing for quantification and visualization. | nih.govresearchgate.netpnas.org |
| Intracellular Glycans | Confocal Microscopy | Labeled glycans are visualized, with localization observed in the Golgi apparatus, consistent with the site of fucosylation. | nih.govresearchgate.netresearchgate.net |
| Individual Glycoproteins | SDS-PAGE, Immunoblotting, In-gel Fluorescence | Specific glycoproteins incorporating the alkynyl fucose can be detected and visualized as distinct bands. | nih.govnih.gov |
A significant advantage of the bioorthogonal alkyne handle is that it facilitates the isolation of labeled molecules for more detailed analysis. nih.gov By using a probe that contains a biotin (B1667282) tag (biotin-azide), the alkyne-labeled glycoconjugates can be selectively captured and purified from complex cell lysates using affinity chromatography with streptavidin-coated beads. nih.govpnas.org
Imaging and Visualization of Glycoconjugates
"Click Chemistry" in Conjugation and Sensing Platforms
The introduction of an alkynyl group onto fucose creates a powerful bioorthogonal chemical reporter. This modification allows for the tracking and identification of fucosylated glycans through "click chemistry," a set of rapid, selective, and high-yield chemical reactions. nih.govnih.govwikipedia.org The alkyne handle does not interfere with the natural metabolic pathways and provides a site for specific chemical ligation to a probe molecule containing a complementary azide group. caltech.eduresearchgate.net This approach has revolutionized the study of glycobiology by enabling the visualization and analysis of fucosylated biomolecules in complex biological systems.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its efficiency, selectivity, and biocompatibility under aqueous conditions. sci-hub.senih.govorganic-chemistry.org This reaction involves the formation of a stable triazole linkage between a terminal alkyne, such as that on this compound, and an azide-functionalized molecule in the presence of a copper(I) catalyst. researchgate.net The peracetylated form of alkynyl fucose enhances cell permeability, where it is then deacetylated by cellular esterases and converted into its GDP-fucose analog by the fucose salvage pathway. nih.govnih.gov This analog is subsequently incorporated into glycoproteins by fucosyltransferases. nih.govnih.gov The incorporated alkynyl fucose can then be "clicked" to an azide-containing probe for detection and analysis. nih.govnih.gov
This method has been instrumental in labeling and identifying fucosylated glycoproteins. nih.govcaltech.edu For instance, after metabolic labeling of cells with 6-alkynyl fucose (a derivative of the title compound), proteins modified with this analog can be tagged with azido-biotin using the CuAAC reaction, allowing for their detection and purification. nih.gov The reaction's high specificity ensures that only the alkynyl-modified glycans are labeled, providing a clear picture of the fucosylated proteome. nih.gov
Table 1: Key Features of CuAAC in Glycobiology
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Copper(I)-catalyzed 1,3-dipolar cycloaddition between an alkyne and an azide. | wikipedia.orgsci-hub.se |
| Product | Stable 1,4-disubstituted 1,2,3-triazole. | organic-chemistry.org |
| Key Advantage | High reaction rate, specificity, and biocompatibility. | nih.govorganic-chemistry.org |
| Application | Labeling and detection of alkynyl-fucose modified glycoproteins. | nih.govnih.gov |
While highly effective, the copper catalyst used in CuAAC can be toxic to living cells. wikipedia.orgsemanticscholar.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. wikipedia.orgsemanticscholar.org This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DIBO), which readily reacts with an azide without the need for a metal catalyst. wikipedia.orgthermofisher.com The driving force for this reaction is the relief of ring strain in the cyclooctyne. wikipedia.org
In the context of glycobiology, cells can be metabolically labeled with an azide-modified fucose analog. The incorporated azido-fucose can then be detected by reacting it with a strained alkyne probe, such as a DIBO-linked fluorophore or biotin. thermofisher.com Conversely, though less common for fucose analogs, an alkynyl-fucose could be detected with an azide-modified strained cyclooctyne. The bioorthogonality of the SPAAC reaction allows for the labeling of fucosylated glycans in living organisms without the concern of copper-induced toxicity. wikipedia.orgsemanticscholar.org
Table 2: Comparison of CuAAC and SPAAC
| Characteristic | CuAAC | SPAAC | Reference |
|---|---|---|---|
| Catalyst | Copper(I) | None (strain-promoted) | wikipedia.org |
| Reaction Rate | Generally faster | Slower than CuAAC but still efficient | wikipedia.orgresearchgate.net |
| Biocompatibility | Potential cytotoxicity from copper | Highly biocompatible, suitable for in vivo studies | wikipedia.orgsemanticscholar.org |
| Reactants | Terminal alkyne + Azide | Strained cyclooctyne + Azide | wikipedia.org |
The versatility of click chemistry is further enhanced by the development of various azide- or alkyne-functionalized probes. nih.gov These probes can be tailored for specific applications, such as fluorescent imaging or affinity purification.
Fluorogenic Probes: These are molecules that are non-fluorescent or weakly fluorescent until they undergo a click reaction. researchgate.netnih.gov The formation of the triazole ring during the reaction activates the fluorophore, leading to a significant increase in fluorescence. researchgate.netresearchgate.net This "turn-on" mechanism is highly advantageous as it reduces background noise from unreacted probes, allowing for high-contrast imaging of fucosylated glycans in cells. nih.govresearchgate.net For example, a non-fluorescent, azide-containing coumarin (B35378) derivative can be reacted with alkynyl-fucose-labeled glycoproteins, resulting in a highly fluorescent product that illuminates the location of these glycans. Photoactivatable fluorogenic probes have also been developed, offering dual activation through both the click reaction and light for enhanced spatiotemporal control. nih.gov
Biotinylated Probes: Biotin is a small molecule with an extremely high affinity for the protein streptavidin. nih.govlumiprobe.com By using an azide- or alkyne-functionalized biotin probe in a click reaction, fucosylated glycoproteins can be tagged with biotin. caltech.edunih.gov These biotinylated proteins can then be easily isolated and enriched from complex biological samples using streptavidin-coated beads. nih.gov This affinity-based purification is a powerful tool for identifying and quantifying fucosylated proteins, contributing to our understanding of their roles in various biological processes. Cleavable linkers are sometimes incorporated into these probes to allow for the release of the captured proteins under mild conditions. nih.gov
Modulation of Glycosylation for Academic Research
Alkynyl fucose derivatives, including this compound, serve not only as reporters for fucosylation but also as modulators of this critical post-translational modification. Their ability to compete with natural fucose allows researchers to investigate the consequences of altered fucosylation.
The absence of fucose on certain glycoproteins, particularly on the N-glycans of antibodies, can dramatically enhance their biological activity. For instance, afucosylated antibodies exhibit stronger antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable trait for therapeutic antibodies used in cancer treatment. pnas.org Alkynyl fucose analogs have emerged as tools to achieve this afucosylation.
Certain alkynyl fucose derivatives, such as 6-alkynyl-fucose (B605009), can act as metabolic inhibitors of fucosylation. pnas.orgresearchgate.net This inhibition can occur through multiple mechanisms. The alkynyl-fucose analog can be converted to its GDP-activated form, which may then act as a poor substrate for fucosyltransferases, thereby competing with the natural GDP-fucose. pnas.org More significantly, some analogs have been shown to directly inhibit key enzymes in the de novo GDP-fucose biosynthesis pathway, such as GDP-mannose 4,6-dehydratase (GMD). nih.gov By treating antibody-producing cell lines with these inhibitors, it is possible to produce antibodies with significantly reduced fucose content. nih.govresearchgate.net For example, treatment of CHO cells with 5-alkynylfucose has been shown to effectively inhibit the fucosylation of recombinant antibodies. nih.gov This chemical approach provides a valuable alternative to genetic engineering methods for producing afucosylated antibodies for research and therapeutic development. pnas.orgresearchgate.net
O-fucosylation, the attachment of fucose to serine or threonine residues, is a critical modification for proteins containing Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type-1 Repeats (TSRs). nih.govmdpi.com This modification is catalyzed by Protein O-fucosyltransferases (POFUTs) and plays a crucial role in protein folding, secretion, and signaling pathways like Notch signaling. nih.govnih.govmdpi.com
6-alkynyl fucose has been demonstrated to be an excellent bioorthogonal analog for studying O-fucosylation. nih.govnih.gov It is efficiently incorporated by both POFUT1 and POFUT2 onto their respective consensus sequences within EGF repeats and TSRs. nih.govnih.gov Critically, the presence of the alkyne group does not appear to hinder the subsequent elongation of the O-fucose by other glycosyltransferases, meaning the natural glycan chain can still be formed. nih.govnih.gov Researchers have used this tool to label and track proteins containing these O-fucosylated domains. By metabolically labeling cells with 6-alkynyl fucose and then using click chemistry to attach a reporter tag, the O-fucosylated proteins can be visualized or purified. nih.gov Mass spectrometry studies have confirmed that the alkynyl fucose is incorporated at the correct sites on both EGF and TSR domains, providing a powerful method to investigate the dynamics and function of this specific type of glycosylation. nih.govnih.gov
Table 3: Investigated O-Fucosylation Targets
| Target Domain | Modifying Enzyme | Biological Relevance | Alkynyl Fucose Application | Reference |
|---|---|---|---|---|
| EGF-like Repeats | POFUT1 | Notch signaling, development | Efficient incorporation allows for tracking and analysis of Notch pathway proteins. | nih.govnih.govmdpi.com |
| Thrombospondin Type-1 Repeats (TSRs) | POFUT2 | Protein folding and secretion, anti-angiogenesis | Enables labeling and study of TSR-containing proteins like thrombospondins and ADAMTS family members. | nih.govnih.govresearchgate.net |
Comparative Studies with Other Fucose Analogues
Comparative Analysis of Alkynyl vs. Azido (B1232118) Fucose Derivatives: Efficacy and Cell Tolerance
The choice between an alkynyl and an azido functional group on a fucose molecule is a critical consideration for metabolic labeling experiments, impacting both the efficiency of glycan incorporation and the health of the cells under study.
Efficacy: In Neuro2A cells, the labeling efficiency of 6-azido-fucose (6-Az-Fuc) was observed to be significantly higher than that of its alkynyl counterparts, 6-alkynyl-fucose (B605009) (6-Alk-Fuc) and 7-alkynyl-fucose (7-Alk-Fuc). mdpi.comnih.gov This suggests that 6-Az-Fuc is more readily incorporated into cellular glycans. mdpi.com However, it is also possible that the difference in observed signal is partly due to varying efficiencies of the click reaction itself, as different reagents are used for labeling (biotin-alkyne for azido sugars and biotin-azide for alkynyl sugars). mdpi.comnih.gov
Cell Tolerance: A significant advantage of alkynyl-fucose derivatives over their azido counterparts is their lower cytotoxicity. caltech.edu Studies have shown that 6-Az-Fuc exhibits moderate to high toxicity in several cell lines. For instance, it was found to be highly toxic to Jurkat cells and moderately cytotoxic toward HEK293 and Neuro2A cells. nih.govresearchgate.net In contrast, alkynyl-fucose analogues are generally much better tolerated. caltech.edu Specifically, 7-alkynyl-fucose showed no discernible cytotoxicity in mammalian cells, whereas nearly all cells treated with 6-azido-fucose under similar conditions died within three days. researchgate.net This lower toxicity makes alkynyl-fucose derivatives, including 1,2,3,4-Tetra-O-acetyl-5-alkynyl-L-fucose, a more suitable choice for long-term studies and experiments in sensitive cell types like neurons. caltech.edu
| Characteristic | Alkynyl-Fucose (e.g., 6-Alk-Fuc, 7-Alk-Fuc) | Azido-Fucose (e.g., 6-Az-Fuc) |
|---|---|---|
| Labeling Efficiency | Lower compared to 6-Az-Fuc in some cell lines (e.g., Neuro2A). mdpi.com | Highly efficient labeling observed in Neuro2A cells. mdpi.comnih.gov |
| Cell Tolerance/Cytotoxicity | Significantly less toxic; considered to have low toxicity. caltech.eduresearchgate.net | Demonstrates moderate to high cytotoxicity depending on the cell line. nih.govresearchgate.net |
Positional Isomers of Alkynyl Fucose (e.g., 6-Alkynyl-Fucose vs. 7-Alkynyl-Fucose)
The position of the alkyne group on the fucose scaffold creates isomers, such as 6-Alk-Fuc and 7-Alk-Fuc, which, despite their structural similarity, are processed differently by the cellular machinery. mdpi.comnih.gov This leads to variations in labeling efficiency and the types of proteins that become modified.
The efficiency with which alkynyl fucose isomers are incorporated into glycoproteins is highly dependent on the cell type. mdpi.comnih.gov In mouse embryonic fibroblast (MEF) and HEK293 cells, 7-Alk-Fuc was previously reported to label cellular glycans with higher efficiency than 6-Alk-Fuc. mdpi.comnih.gov Further studies confirmed that cellular proteins in HEK293 and A549 cells were labeled more effectively with 7-Alk-Fuc. nih.gov
Conversely, in other contexts, 6-Alk-Fuc proved to be the more efficient label. For instance, secreted proteins in the media of HEK293 and A549 cell cultures were labeled more efficiently with 6-Alk-Fuc than with 7-Alk-Fuc. nih.gov The underlying reason for these differences appears to be multifactorial, involving steps from the conversion to a GDP-fucose analog to transport and utilization by fucosyltransferases. nih.gov Supporting this, the level of the active metabolite GDP-6-Alk-Fuc produced in cells was found to be higher than that of GDP-7-Alk-Fuc, which could contribute to its higher incorporation in certain scenarios. mdpi.comnih.gov
| Isomer | Cellular System / Fraction | Relative Labeling Efficiency | Reference |
|---|---|---|---|
| 7-Alkynyl-Fucose | HEK293 and A549 cellular proteins | Higher than 6-Alk-Fuc | nih.gov |
| 6-Alkynyl-Fucose | HEK293 and A549 secreted proteins | Higher than 7-Alk-Fuc | nih.gov |
| 7-Alkynyl-Fucose | General cellular glycoproteins | Stronger signals compared to 6-Alk-Fuc | researchgate.net |
| 6-Alkynyl-Fucose | O-Fucose glycans | Much more efficient than 7-Alk-Fuc | mdpi.comnih.gov |
This specificity is likely governed by the tolerance of the 12 or more mammalian fucosyltransferases (FUTs) for different GDP-fucose analogs. nih.gov Each cell type expresses a unique profile of these enzymes, which helps explain the cell-dependent labeling patterns. nih.gov In vitro assays with a comprehensive panel of fucosyltransferases revealed that 7-Alk-Fuc is tolerated by most of these enzymes. mdpi.comnih.gov Surprisingly, both protein O-fucosyltransferases (POFUTs), which are responsible for O-fucosylation, were able to transfer all tested fucose analogs in vitro, suggesting that the enzyme's active site has enough space to accommodate these modifications. mdpi.comnih.gov Therefore, the observed specificity in cells is a result of a combination of factors, including the production of the GDP-sugar donor, its transport, and its utilization by specific fucosyltransferases acting on particular protein targets. nih.gov
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Alkynyl Fucose Derivatives with Enhanced or Tailored Specificity
The development of the next generation of alkynyl fucose probes is centered on refining their structure to achieve greater efficiency and specificity in labeling different types of fucosylated glycans. While existing analogs like 6-alkynyl-fucose (B605009) (6-Alk-Fuc) and 7-alkynyl-fucose (7-Alk-Fuc) have proven useful, research shows they possess distinct properties and labeling efficiencies. nih.gov
Future design strategies will likely be based on a "hybrid pharmacophore" approach, combining the essential fucose scaffold with various alkynyl modifications to create a library of novel derivatives. nih.govmdpi.com This approach allows for the systematic exploration of how structural changes impact recognition and utilization by the enzymes in the fucosylation pathway, such as fucosyltransferases. nih.govnih.govmdpi.comresearchgate.net For instance, studies have already demonstrated that 7-alkynyl-fucose is a better substrate for several fucosyltransferases compared to other analogs, leading to more efficient labeling of cellular glycoproteins. researchgate.net Conversely, 6-Alk-Fuc has been shown to modify O-Fuc glycans more efficiently than 7-Alk-Fuc in certain contexts. nih.gov
The goal is to develop a toolkit of alkynyl fucose derivatives, each with a tailored specificity for different glycan subtypes (e.g., N-glycans vs. O-glycans) or even specific fucosyltransferases. nih.gov This will enable researchers to dissect the roles of distinct fucosylated structures in biological processes with higher precision. The synthesis of these novel compounds will leverage established chemical methods, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, to attach the alkynyl group and other functional moieties. nih.govmdpi.com
Table 1: Comparison of Clickable Fucose Analogs
| Fucose Analog | Relative Labeling Efficiency | Notes |
|---|---|---|
| 6-alkynyl-Fucose (6-Alk-Fuc) | Varies; more efficient for O-Fuc glycans in some studies. nih.gov | A bioorthogonal reporter used to study O-fucosylation. nih.gov |
| 7-alkynyl-Fucose (7-Alk-Fuc) | High labeling efficiency and low cytotoxicity reported. researchgate.net | Found to be a better substrate for five examined fucosyltransferases. researchgate.net |
| 6-azido-Fucose (6-Az-Fuc) | Higher efficiency in some cell lines but can exhibit moderate cytotoxicity. nih.gov | Used for fluorescent labeling of fucosylated glycans on the cell surface. nih.gov |
This table provides a summary of findings on the differential labeling efficiency and characteristics of various fucose analogs used in metabolic glycan labeling.
Advanced Glycan Imaging Techniques Utilizing Alkynyl Probes
Alkynyl fucose probes are central to the evolution of glycan imaging, moving from static snapshots to dynamic visualization of fucosylation in living systems. pnas.org The primary method involves metabolically incorporating an alkynyl-modified fucose into cellular glycans, which then serves as a chemical handle for covalent labeling via click chemistry. nih.govpnas.org This allows for the attachment of various reporter molecules, most notably fluorophores for imaging.
A key area of development is the creation of "click-activated" fluorogenic probes. nih.govpnas.org These are molecules that are non-fluorescent until they react with the alkynyl group on the modified sugar, generating a bright signal precisely at the site of the fucosylated glycan. nih.gov This strategy significantly improves the signal-to-noise ratio, enabling high-sensitivity detection and visualization of fucosylated glycoconjugates within cells and even in vivo. nih.govpnas.org
Future advancements will likely focus on:
Multiplexed Imaging: Developing orthogonal labeling chemistries to simultaneously visualize different glycan types (e.g., fucosylated, sialylated, and N-acetylglucosaminylated glycans) within the same biological sample.
Super-Resolution Microscopy: Combining alkynyl probe labeling with advanced microscopy techniques to visualize the nanoscale organization of fucosylated glycans on cell surfaces and organelles.
In Vivo Imaging: Refining probes and imaging modalities for non-invasive, dynamic imaging of fucosylation in whole organisms, which is crucial for studying processes like development and cancer metastasis in a native context. nih.gov
These advanced imaging techniques will provide unprecedented spatiotemporal resolution, allowing researchers to track the synthesis, trafficking, and localization of fucosylated glycoproteins and glycolipids in real-time. nih.gov
Integration of Alkynyl Fucose-Based Methodologies with Multi-Omics Approaches in Glycoscience
The true power of alkynyl fucose probes will be realized through their integration with other "omics" technologies, such as proteomics, metabolomics, and transcriptomics. nih.govnih.gov This multi-omics approach aims to provide a comprehensive, system-level understanding of how changes in fucosylation impact cellular function and disease. nih.govrsc.org
By using an alkynyl fucose analog to tag fucosylated proteins, researchers can then employ affinity purification coupled with mass spectrometry (a method sometimes referred to as chemoproteomics) to identify the specific proteins that are being fucosylated under different conditions. researchgate.net This allows for the characterization of the "fucoproteome."
The integration of these datasets is a significant challenge, often requiring sophisticated computational and bioinformatic tools to find meaningful correlations and build causal networks. mdpi.comembopress.org For example, a multi-omics workflow might involve:
Glycoproteomics: Using alkynyl fucose labeling to identify and quantify changes in fucosylated proteins between healthy and diseased states.
Transcriptomics: Simultaneously measuring mRNA levels to see if changes in protein fucosylation correlate with the expression of specific fucosyltransferases or other glycosylation-related genes.
Proteomics & Phosphoproteomics: Assessing global changes in protein expression and phosphorylation to understand the downstream signaling consequences of altered fucosylation. nih.gov
Metabolomics: Analyzing metabolite abundances to connect signaling changes with cellular metabolic pathways. embopress.org
By combining these layers of information, researchers can construct detailed mechanistic models that link specific fucosylation events to cellular phenotypes. embopress.org This integrated approach is essential for unraveling the complexity of glycosylation in biology and for identifying novel biomarkers and therapeutic targets for a wide range of diseases. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
